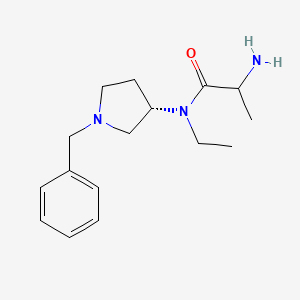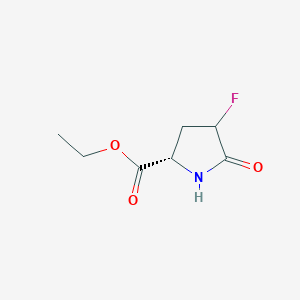
(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate: is a fluorinated organic compound with a molecular formula of C7H10FNO3. This compound is part of the pyrrolidine family, characterized by a five-membered lactam ring. The presence of a fluorine atom and an ethyl ester group makes it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilization of large-scale reactors to handle the starting materials and reagents.
Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and fluorinated compound development.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes like signal transduction and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-Methyl 4-fluoro-5-oxopyrrolidine-2-carboxylate
- (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate
Uniqueness
- Fluorine Position : The position of the fluorine atom in (2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate provides unique reactivity and interaction profiles.
- Ethyl Ester Group : The presence of the ethyl ester group differentiates it from similar compounds with methyl ester groups, affecting its solubility and reactivity.
Propiedades
Número CAS |
7682-55-5 |
|---|---|
Fórmula molecular |
C7H10FNO3 |
Peso molecular |
175.16 g/mol |
Nombre IUPAC |
ethyl (2S)-4-fluoro-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10FNO3/c1-2-12-7(11)5-3-4(8)6(10)9-5/h4-5H,2-3H2,1H3,(H,9,10)/t4?,5-/m0/s1 |
Clave InChI |
ACMAOSQLXDCZMK-AKGZTFGVSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC(C(=O)N1)F |
SMILES canónico |
CCOC(=O)C1CC(C(=O)N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione](/img/structure/B12871685.png)
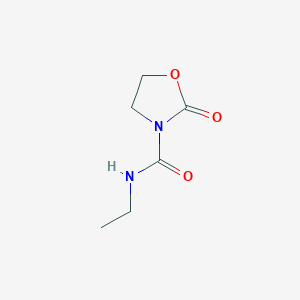
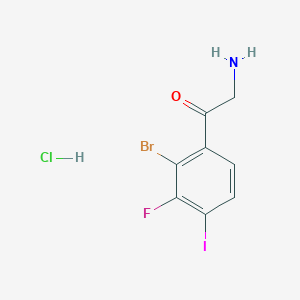
![1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871696.png)


![4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12871713.png)
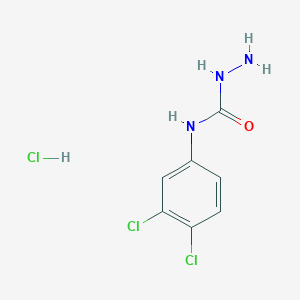
![6-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871729.png)
